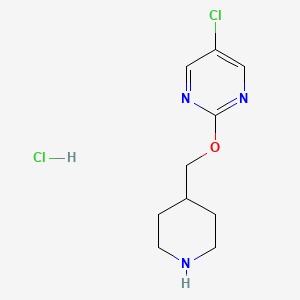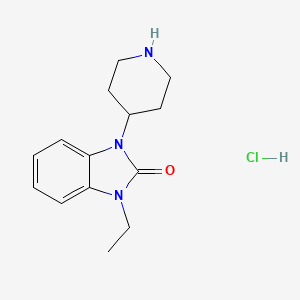![molecular formula C12H21Cl2N3O B8219900 6-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride](/img/structure/B8219900.png)
6-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride is a chemical compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a methoxy group attached to a pyridine ring, which is further substituted with a piperidinylmethyl group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 6-methoxypyridin-2-amine with formaldehyde and piperidine under acidic conditions to form the intermediate 6-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine.
Conversion to Dihydrochloride Salt: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt, which is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and pH.
Purification: The crude product is purified using techniques such as recrystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of 6-hydroxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine.
Reduction: Formation of 6-methoxy-N-[(piperidin-4-yl)methyl]piperidine.
Substitution: Formation of 6-halogen-N-[(piperidin-4-yl)methyl]pyridin-2-amine.
Scientific Research Applications
6-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It binds to certain receptors or enzymes, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-N-[(piperidin-4-yl)methyl]pyridin-3-amine: Similar structure but with a different position of the amine group.
6-methoxy-N-[(piperidin-4-yl)methyl]pyridin-4-amine: Another positional isomer with the amine group at the 4-position.
6-methoxy-N-[(piperidin-4-yl)methyl]pyridin-5-amine: Positional isomer with the amine group at the 5-position.
Uniqueness
The uniqueness of 6-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers.
Properties
IUPAC Name |
6-methoxy-N-(piperidin-4-ylmethyl)pyridin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.2ClH/c1-16-12-4-2-3-11(15-12)14-9-10-5-7-13-8-6-10;;/h2-4,10,13H,5-9H2,1H3,(H,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNRAEHBDFYEBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)NCC2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine trihydrochloride](/img/structure/B8219819.png)
![3-chloro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride](/img/structure/B8219830.png)
![5-Methoxy-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B8219835.png)

![3-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride](/img/structure/B8219847.png)
![2-[(Piperidin-4-yl)methoxy]-3-(trifluoromethyl)pyridine hydrochloride](/img/structure/B8219855.png)
![N-[(piperidin-4-yl)methyl]pyrimidin-4-amine dihydrochloride](/img/structure/B8219861.png)
![3-fluoro-N-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride](/img/structure/B8219868.png)
![4-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride](/img/structure/B8219872.png)
![2-methoxy-N-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride](/img/structure/B8219874.png)
![3-Fluoro-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B8219876.png)
![5-methoxy-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride](/img/structure/B8219892.png)
![N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride](/img/structure/B8219899.png)

